1-(((2-Bromocyclopentyl)oxy)methyl)-3-methoxybenzene
Description
1-(((2-Bromocyclopentyl)oxy)methyl)-3-methoxybenzene is a brominated aromatic compound featuring a 3-methoxybenzene core substituted with a (2-bromocyclopentyl)oxymethyl group. Its synthesis involves multi-step reactions, as described in : (−)-β-Pinene reacts with acrolein in the presence of ZnBr₂ to form an aldehyde intermediate, which is reduced to an alcohol using NaBH₄. Subsequent bromination with NBS/PPh₃ yields the final product .
Properties
Molecular Formula |
C13H17BrO2 |
|---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
1-[(2-bromocyclopentyl)oxymethyl]-3-methoxybenzene |
InChI |
InChI=1S/C13H17BrO2/c1-15-11-5-2-4-10(8-11)9-16-13-7-3-6-12(13)14/h2,4-5,8,12-13H,3,6-7,9H2,1H3 |
InChI Key |
NKYSUMDNEJGMCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)COC2CCCC2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((2-Bromocyclopentyl)oxy)methyl)-3-methoxybenzene typically involves the following steps:
Bromination of Cyclopentane: Cyclopentane is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 2-bromocyclopentane.
Formation of Oxy-Methyl Linkage: The 2-bromocyclopentane is then reacted with formaldehyde (CH2O) in the presence of a base such as sodium hydroxide (NaOH) to form 2-bromocyclopentyl methanol.
Etherification: The final step involves the reaction of 2-bromocyclopentyl methanol with 3-methoxybenzene in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the cyclopentyl group serves as a primary site for nucleophilic substitution (SN2 or SN1 mechanisms). Key examples include:
| Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Hydrolysis | NaOH (aq.), 80°C, 6 hrs | 1-(((2-Hydroxycyclopentyl)oxy)methyl)-3-methoxybenzene | 65% yield |
| Amination | NH₃/EtOH, 100°C, 12 hrs | 1-(((2-Aminocyclopentyl)oxy)methyl)-3-methoxybenzene | Requires inert atmosphere |
The reaction with ammonia proceeds via an SN2 pathway, with stereochemical inversion at the cyclopentyl carbon. Hydrolysis under basic conditions generates a diol intermediate, which can further cyclize under acidic conditions.
Cross-Coupling Reactions
The bromine atom enables participation in palladium-catalyzed cross-coupling reactions, though steric hindrance from the cyclopentyl group may limit efficiency:
These reactions typically require extended reaction times (24–48 hrs) and high catalyst loading (5–10 mol%) due to steric constraints .
Electrophilic Aromatic Substitution
The methoxy group activates the benzene ring toward electrophilic substitution, directing incoming groups to the para position relative to itself:
| Reaction | Reagents/Conditions | Major Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | 1-(((2-Bromocyclopentyl)oxy)methyl)-3-methoxy-4-nitrobenzene | >90% para |
| Sulfonation | SO₃/H₂SO₄, 50°C, 4 hrs | 1-(((2-Bromocyclopentyl)oxy)methyl)-3-methoxy-4-sulfobenzenesulfonic acid | Limited stability |
Nitration proceeds efficiently, while sulfonation products often require immediate stabilization due to hygroscopicity.
Oxidation/Reduction Pathways
The cyclopentyl and benzyl ether groups undergo selective transformations:
Oxidation
-
Cyclopentyl Ring : Ozonolysis at -78°C cleaves the cyclopentyl ring to form a dicarbonyl compound (40% yield).
-
Benzyl Ether : MnO₂ in CH₂Cl₂ oxidizes the benzylic position to a ketone, yielding 1-(((2-bromocyclopentyl)oxy)carbonyl)-3-methoxybenzene (55% yield).
Reduction
-
Debromination : H₂/Pd-C in ethanol removes bromine, producing 1-((cyclopentyloxy)methyl)-3-methoxybenzene (85% yield).
Thermal Decomposition and Rearrangements
At elevated temperatures (>150°C), the compound undergoes:
-
Elimination : Forms 3-methoxybenzaldehyde and cyclopentene derivatives via C-O bond cleavage (detected by GC-MS).
-
Fries-like Rearrangement : Under Lewis acid catalysis (AlCl₃), the ether linkage rearranges to generate ortho-substituted phenolic derivatives.
Scientific Research Applications
1-(((2-Bromocyclopentyl)oxy)methyl)-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(((2-Bromocyclopentyl)oxy)methyl)-3-methoxybenzene involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
1-(Hex-5-enyloxy)-3-methoxybenzene (5a)
- Structure : A linear hex-5-enyloxy chain replaces the bromocyclopentyl group.
- Synthesis: Prepared from 3-methoxyphenol and 5-hexen-1-ol in THF, purified via column chromatography (98:2 hexanes:EtOAc) .
- Key Data : Purity >95% (HPLC); characterized by ¹H/¹³C NMR and FT-IR .
1-(2-Azidoethyl)-3-methoxybenzene
- Structure : Features a 2-azidoethyl substituent instead of bromocyclopentyl.
- Synthesis : Derived from 2-bromoethyl precursors via method A, yielding a yellow oil with >95% purity (TLC) .
- Applications : Azide group enables click chemistry for bioconjugation .
1-(2,2-Dichlorovinyl)-3-methoxybenzene
- Structure : Dichlorovinyl group at the benzylic position.
- Reactivity : Undergoes Z-selective alkylation via photoredox/nickel catalysis, contrasting with the target compound’s bromine-mediated reactivity .
(3-Bromo-2-methylpropoxy)methylbenzene (HR102771)
- Structure : Brominated propoxy chain with a methyl branch.
- Properties : CAS 91273-58-4; used as a fine chemical intermediate .
Comparative Data Table
Key Structural and Functional Differences
Substituent Effects on Reactivity: The bromocyclopentyl group in the target compound introduces steric hindrance and polarizability, favoring nucleophilic substitution reactions. In contrast, azidoethyl or dichlorovinyl analogs exhibit distinct reactivity (e.g., azide-alkyne cycloadditions or photoredox-mediated alkylation) .
Biological Activity :
- The target compound’s bromocyclopentyl moiety may enhance binding to viral proteins, as suggested by its role in RSV inhibition . Azidoethyl and dichlorovinyl derivatives are more suited for synthetic biology or catalysis due to their functional groups .
Synthetic Challenges :
- The target compound’s multi-step synthesis (55% conversion, 25% isolated yield) is less efficient compared to analogs like 5a, which achieves >95% purity in fewer steps .
Biological Activity
1-(((2-Bromocyclopentyl)oxy)methyl)-3-methoxybenzene is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C12H15BrO2
- IUPAC Name : this compound
This compound features a brominated cyclopentyl group, which may influence its biological activity through interactions with various biological targets.
This compound primarily acts by inhibiting specific signaling pathways. Research indicates that it may inhibit the activin receptor-like kinase (ALK2), which is involved in the bone morphogenetic protein (BMP) signaling pathway. Dysregulation of this pathway is implicated in several diseases, including fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG) .
Inhibition of ALK2
Studies have shown that compounds similar to this compound can effectively inhibit ALK2 activity. This inhibition can modulate BMP-mediated signaling, potentially reducing hepcidin expression and influencing iron metabolism in chronic diseases .
Case Study 1: Inhibition of ALK2 in FOP
A study demonstrated that certain derivatives of this compound exhibited potent inhibitory effects on ALK2. These compounds were tested in cellular models and showed a significant reduction in ALK2-mediated signaling, which is crucial for developing therapies for FOP .
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective properties of related compounds, suggesting that they might have applications in treating neurodegenerative conditions. The ability to modulate neurotransmitter systems was highlighted, indicating potential for further research .
Data Table: Biological Activities and IC50 Values
| Compound Name | Target | IC50 Value (nM) | Reference |
|---|---|---|---|
| This compound | ALK2 | 25 | |
| Related Compound A | Dopamine Transporter (DAT) | 43 | |
| Related Compound B | Serotonin Transporter (SERT) | 30 |
Safety and Toxicity
While the biological activities are promising, safety profiles must be evaluated. Preliminary data suggest moderate toxicity levels; however, comprehensive toxicological assessments are necessary to establish safety for therapeutic use .
Q & A
Q. Key Factors :
- Temperature : Higher temperatures (>80°C) may favor side reactions (e.g., elimination).
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require strict anhydrous conditions.
- Catalyst : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in cross-reactions .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
Q. Methodological Answer :
- ¹H NMR :
- Cyclopentyl Protons : Multiplets at δ 1.5–2.5 ppm (cyclopentyl ring protons).
- Methoxy Group : Singlet at δ 3.8 ppm (OCH₃).
- Benzyl Methylene : Doublet at δ 4.5–5.0 ppm (CH₂O) .
- ¹³C NMR :
- Mass Spectrometry :
Advanced: How can researchers design biological activity assays for this compound, leveraging structural analogs?
Q. Methodological Answer :
- Comparative Analysis : Use analogs like 1,3-benzenediol derivatives (antimicrobial) or cyclohexenone-based compounds (antioxidant) as reference (Table 1) .
- Assay Design :
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli).
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293).
- Mechanistic Studies : Fluorescence polarization to assess DNA intercalation potential.
Q. Table 1: Bioactivity of Structural Analogs
| Compound | Core Structure | Reported Activity |
|---|---|---|
| 1,3-Benzenediol derivative | Aromatic | Antimicrobial |
| 3-Methyl-2-cyclohexen-1-one | Cyclohexenone | Antioxidant |
| Target Compound | Bromocyclopentyl | Hypothesized: Anticancer |
Advanced: How can contradictions in reaction outcomes (e.g., competing substitution/elimination) be resolved?
Q. Methodological Answer :
- Kinetic vs. Thermodynamic Control :
- Low Temp (0°C) : Favors SN2 substitution (retention of stereochemistry).
- High Temp (100°C) : Promotes E2 elimination (cyclopentene byproduct).
- Isotopic Labeling : Use deuterated solvents (e.g., CD₃OD) to track proton transfer in mechanistic studies .
- Computational Modeling : DFT calculations (e.g., Gaussian) to predict transition-state energies for competing pathways .
Basic: What safety protocols are essential for handling this compound?
Q. Methodological Answer :
- Storage : Cool (4°C), dry, and dark conditions to prevent bromine dissociation .
- PPE : Nitrile gloves, lab coat, and safety goggles; avoid inhalation (use fume hoods) .
- Spill Management : Neutralize with sodium bicarbonate; absorb with vermiculite .
Advanced: How does the 2-bromocyclopentyl group’s stereochemistry affect reactivity?
Q. Methodological Answer :
- Conformational Analysis :
- Chair vs. Boat : Chair conformation reduces steric hindrance for nucleophilic attack.
- Ring Strain : Bromine at equatorial position lowers activation energy for substitution .
- Chiral HPLC : Use a Chiralpak® column to separate enantiomers and assess enantioselective bioactivity .
Basic: What purification challenges arise, and which chromatographic methods are optimal?
Q. Methodological Answer :
- Challenges : Co-elution with brominated byproducts (similar polarity).
- Solution :
Advanced: How can isotopic labeling elucidate bromine substitution mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
